molecular formula C15H22N2O2 B6279460 tert-butyl 4-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate CAS No. 2763780-61-4

tert-butyl 4-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate

Cat. No.: B6279460
CAS No.: 2763780-61-4
M. Wt: 262.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate is a synthetic organic compound that belongs to the class of isoindole derivatives. This compound is characterized by its complex structure, which includes a tert-butyl ester group, a methylamino substituent, and a dihydroisoindole core. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoindole Core: The synthesis begins with the formation of the isoindole core, which can be achieved through a cyclization reaction of an appropriate precursor, such as a phthalic anhydride derivative, with an amine.

    Introduction of the Methylamino Group: The next step involves the introduction of the methylamino group. This can be accomplished through a reductive amination reaction, where the isoindole intermediate is reacted with formaldehyde and methylamine in the presence of a reducing agent like sodium cyanoborohydride.

    Esterification: The final step is the esterification of the carboxylic acid group with tert-butyl alcohol, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the isoindole core, potentially converting it to a fully saturated isoindoline derivative.

    Substitution: The tert-butyl ester group can be substituted with other ester groups or converted to the corresponding carboxylic acid under acidic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Acidic conditions, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), are used for ester hydrolysis.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Isoindoline derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Tert-butyl 4-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of novel materials and as a building block in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-[(dimethylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate
  • Tert-butyl 4-[(ethylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate
  • Tert-butyl 4-[(propylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate

Uniqueness

Tert-butyl 4-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, the presence of the methylamino group may enhance its solubility and reactivity, making it a valuable intermediate in organic synthesis and a promising candidate for further biological evaluation.

Properties

CAS No.

2763780-61-4

Molecular Formula

C15H22N2O2

Molecular Weight

262.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.